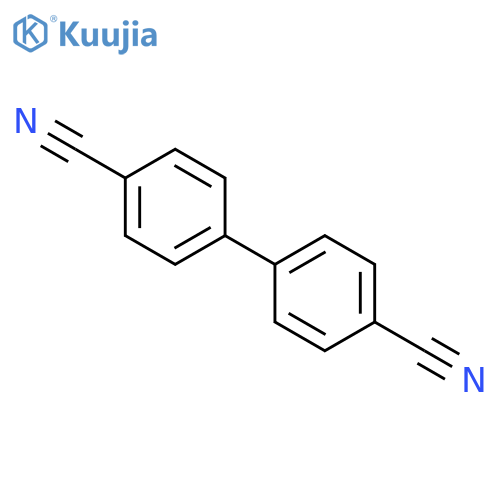Cas no 1591-30-6 (4,4'-Biphenyldicarbonitrile)

4,4'-Biphenyldicarbonitrile structure
商品名:4,4'-Biphenyldicarbonitrile
4,4'-Biphenyldicarbonitrile 化学的及び物理的性質
名前と識別子
-
- [1,1'-Biphenyl]-4,4'-dicarbonitrile
- 4,4-Dicyanobiphenyl
- 4,4'-Biphenyldicarbonitrile
- 1,1'-Biphenyl-4,4'-dicarbonitrile
- 4,4′-Biphenyldicarbonitrile
- 4.4'-Biphenyldicarbonitrile
- 4-(4-cyanophenyl)benzonitrile
- 4,4'-Bibenzonitrile
- 4,4'-Dibenzonitrile
- 4,4'-Dicyanobiphenyl
- Biphenyl-4,4'-dicarbonitrile
- 4,4'-Dicyanodiphenyl
- 4,4'-Diphenyldicarbonitrile
- (1,1'-Biphenyl)-4,4'-dicarbonitrile
- 4-(4-cyanophenyl)benzenecarbonitrile
- [1,4'-dicarbonitrile
- WLN: NCR DR DCN
- Maybridge3_005590
- 4-(4-c
- 4,4-Bibenzonitrile
- W-107989
- MFCD00013805
- NSC 87879
- AM85610
- NS00021710
- HMS1446O02
- [1,1'-Biphenyl]-4,4'-dicarbonitrile;Biphenyl-4,4'-dicarbonitrile
- IDI1_016977
- AKOS015836412
- 4,4 inverted exclamation mark -Biphenyldicarbonitrile
- NSC-87879
- EM-3993
- NSC87879
- A856070
- SCHEMBL26246
- RS-1004
- 4,4'-Biphenyldicarbonitrile, 97%
- AC-27900
- FT-0617003
- UNII-39C3SL9TAG
- 4,4-Dicyanodiphenyl
- KAXYYLCSSXFXKR-UHFFFAOYSA-N
- YSWG189
- SY049676
- DTXSID2061806
- CS-0110274
- 39C3SL9TAG
- EINECS 216-468-6
- BCP32356
- 1591-30-6
- B1181
- 4,4\\'-BIPHENYLDICARBONITRILE
- 4,4''-Biphenyldicarbonitrile
- DTXCID9035121
- DB-043415
-
- MDL: MFCD00013805
- インチ: 1S/C14H8N2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H
- InChIKey: KAXYYLCSSXFXKR-UHFFFAOYSA-N
- ほほえんだ: N#CC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(C#N)=C([H])C=1[H]
- BRN: 1869917
計算された属性
- せいみつぶんしりょう: 204.06900
- どういたいしつりょう: 204.069
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: アッシュイエローまたはブラウンパウダー
- 密度みつど: 1.1974 (rough estimate)
- ゆうかいてん: 235.0 to 240.0 deg-C
- ふってん: 332.72°C (rough estimate)
- フラッシュポイント: 199.2°C
- 屈折率: 1.6152 (estimate)
- すいようせい: Insoluble in water.
- PSA: 47.58000
- LogP: 3.09696
- ようかいせい: 水に溶けない。
4,4'-Biphenyldicarbonitrile セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: S36/37
- RTECS番号:DV2625000
-
危険物標識:

- セキュリティ用語:6.1
- 包装等級:III
- ちょぞうじょうけん:倉庫は通風、低温乾燥し、食品原料と分けて保管する
- 包装カテゴリ:III
- TSCA:Yes
- 包装グループ:III
- リスク用語:R20/22
- 危険レベル:6.1
- 危険レベル:6.1
4,4'-Biphenyldicarbonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4,4'-Biphenyldicarbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B535260-500mg |
4,4'-Biphenyldicarbonitrile |
1591-30-6 | 500mg |
$ 87.00 | 2023-04-18 | ||
| eNovation Chemicals LLC | D514716-25g |
Biphenyl-4,4'-dicarbonitrile |
1591-30-6 | 98% | 25g |
$1400 | 2024-05-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L03450-1g |
Biphenyl-4,4'-dicarbonitrile, 98% |
1591-30-6 | 98% | 1g |
¥1318.00 | 2023-03-01 | |
| TRC | B535260-250mg |
4,4'-Biphenyldicarbonitrile |
1591-30-6 | 250mg |
$ 75.00 | 2023-04-18 | ||
| ChemScence | CS-0110274-1g |
[1,1'-Biphenyl]-4,4'-dicarbonitrile |
1591-30-6 | 96.93% | 1g |
$55.0 | 2022-04-27 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1181-1G |
4,4'-Biphenyldicarbonitrile |
1591-30-6 | >97.0%(GC) | 1g |
¥390.00 | 2024-04-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1181-1g |
4,4'-Biphenyldicarbonitrile |
1591-30-6 | 95.0%(GC) | 1g |
¥1105.0 | 2022-06-10 | |
| ChemScence | CS-0110274-5g |
[1,1'-Biphenyl]-4,4'-dicarbonitrile |
1591-30-6 | 96.93% | 5g |
$215.0 | 2022-04-27 | |
| TRC | B535260-1g |
4,4'-Biphenyldicarbonitrile |
1591-30-6 | 1g |
$ 98.00 | 2023-04-18 | ||
| ChemScence | CS-0110274-10g |
[1,1'-Biphenyl]-4,4'-dicarbonitrile |
1591-30-6 | 96.93% | 10g |
$406.0 | 2022-04-27 |
4,4'-Biphenyldicarbonitrile 関連文献
-
Anna Katharina Beine,Andreas J. D. Krüger,Jens Artz,Claudia Weidenthaler,Christoph Glotzbach,Peter J. C. Hausoul,Regina Palkovits Green Chem. 2018 20 1316
-
Guangbo Wang,Karen Leus,Himanshu Sekhar Jena,Chidharth Krishnaraj,Shuna Zhao,Hannes Depauw,Norini Tahir,Ying-Ya Liu,Pascal Van Der Voort J. Mater. Chem. A 2018 6 6370
-
Turgut S?nmez,Kendra Solveig Belthle,Andree Iemhoff,Jan Uecker,Jens Artz,Timo Bisswanger,Christoph Stampfer,Hairul Hisham Hamzah,Sabina Alexandra Nicolae,Maria-Magdalena Titirici,Regina Palkovits Catal. Sci. Technol. 2021 11 6191
-
Chidharth Krishnaraj,Himanshu Sekhar Jena,Karen Leus,Pascal Van Der Voort Green Chem. 2020 22 1038
-
Subarna Dey,Asamanjoy Bhunia,Hergen Breitzke,Pedro B. Groszewicz,Gerd Buntkowsky,Christoph Janiak J. Mater. Chem. A 2017 5 3609
1591-30-6 (4,4'-Biphenyldicarbonitrile) 関連製品
- 84-15-1(O-Terphenyl)
- 86-30-6(N-nitrosodiphenylamine)
- 2920-38-9(4-Phenylbenzonitrile)
- 36852-02-5(3,3'-Dicyanobiphenyl)
- 50670-50-3(4-Cyano-4'-methylbiphenyl)
- 24973-50-0(1,1'-Biphenyl-3-carbonitrile)
- 92-06-8(M-Terphenyl)
- 92-94-4(4-phenyl-1,1'-biphenyl)
- 86-53-3(1-Cyanonaphthalene)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1591-30-6)4,4'-Biphenyldicarbonitrile

清らかである:99%/99%
はかる:5g/25g
価格 ($):323.0/1291.0